N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-[(phenylcarbonyl)amino]benzamide
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Overview
Description
3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate. This intermediate is then reacted with 2,5-dimethoxyphenylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzoylamino groups can form hydrogen bonds with active sites, while the dimethoxyphenyl groups may enhance its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one: Known for its serine protease inactivation properties.
Trisodium 4-benzoylamino-6-(6-ethenesulfonyl-1-sulfato-naphthalen-2-ylazo)-5-hydroxynaphthalene-2,7-disulfonate: Used in various industrial applications.
Uniqueness
3-(BENZOYLAMINO)-N-[4-(BENZOYLAMINO)-2,5-DIMETHOXYPHENYL]BENZAMIDE stands out due to its specific combination of benzoylamino and dimethoxyphenyl groups, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C29H25N3O5 |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-benzamido-N-(4-benzamido-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C29H25N3O5/c1-36-25-18-24(26(37-2)17-23(25)31-28(34)20-12-7-4-8-13-20)32-29(35)21-14-9-15-22(16-21)30-27(33)19-10-5-3-6-11-19/h3-18H,1-2H3,(H,30,33)(H,31,34)(H,32,35) |
InChI Key |
KDYYHPOYHKUWMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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